molecular formula C12H15NO2 B13201136 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde

4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde

Cat. No.: B13201136
M. Wt: 205.25 g/mol
InChI Key: UCAGBZRAMUTKGI-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde
  • 4-[(3-hydroxy-3-methyl-azetidin-1-yl)methyl]-3H-thiophene-2-carboxylic acid

Comparison

Compared to similar compounds, 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde is unique due to its specific substitution pattern and functional groups

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-5-10(6-14)3-4-11(9)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3

InChI Key

UCAGBZRAMUTKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CC(C2)(C)O

Origin of Product

United States

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